2,5-Diiodobenzene-1,4-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diiodobenzene-1,4-diol can be synthesized through several methods. One common approach involves the iodination of hydroquinone. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows:
C6H4(OH)2+2I2+KIO3→C6H2(I)2(OH)2+KI+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,5-Diiodobenzene-1,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to quinones or reduced to form different hydroquinone derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it forms biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products Formed
Substitution: Formation of various substituted hydroquinones.
Oxidation: Formation of 2,5-diiodoquinone.
Reduction: Formation of 2,5-diiodohydroquinone.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2,5-Diiodobenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-diiodobenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromobenzene-1,4-diol: Similar structure but with bromine atoms instead of iodine.
2,5-Dichlorobenzene-1,4-diol: Similar structure but with chlorine atoms instead of iodine.
2,5-Difluorobenzene-1,4-diol: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
2,5-Diiodobenzene-1,4-diol is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atoms also enhance its ability to participate in halogen bonding, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2,5-diiodobenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLGDTUOWIFMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594241 | |
Record name | 2,5-Diiodobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13064-64-7 | |
Record name | 2,5-Diiodobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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